molecular formula C17H29ClN4O3 B13818600 (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride CAS No. 40948-32-1

(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride

Cat. No.: B13818600
CAS No.: 40948-32-1
M. Wt: 372.9 g/mol
InChI Key: JEYDIXVYLDTKKR-UHFFFAOYSA-N
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Description

(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride is a quaternary ammonium compound characterized by a benzyl core substituted with amino and methoxy groups, flanked by bis[3-(formylamino)propyl]methylammonium moieties.

Properties

CAS No.

40948-32-1

Molecular Formula

C17H29ClN4O3

Molecular Weight

372.9 g/mol

IUPAC Name

(3-amino-4-methoxyphenyl)methyl-bis(3-formamidopropyl)-methylazanium;chloride

InChI

InChI=1S/C17H28N4O3.ClH/c1-21(9-3-7-19-13-22,10-4-8-20-14-23)12-15-5-6-17(24-2)16(18)11-15;/h5-6,11,13-14H,3-4,7-10,12,18H2,1-2H3,(H-,19,20,22,23);1H

InChI Key

JEYDIXVYLDTKKR-UHFFFAOYSA-N

Canonical SMILES

C[N+](CCCNC=O)(CCCNC=O)CC1=CC(=C(C=C1)OC)N.[Cl-]

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The synthesis of (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride generally involves a multi-step organic reaction sequence. The key features of the synthesis include:

  • Introduction of the 3-amino-4-methoxybenzyl moiety.
  • Formation of bis[3-(formylamino)propyl]methylammonium cationic centers.
  • Incorporation of chloride as the counter ion.

Typical synthetic steps include selective functional group transformations, protection/deprotection strategies for amine groups, and alkylation reactions to form the quaternary ammonium center. The process requires careful control of reaction parameters such as temperature, solvent, and reaction time to optimize product yield and purity.

Detailed Preparation Methods

Alkylation of Amines

The alkylation step is critical in forming the quaternary ammonium structure. Amines are alkylated using alkyl halides (chlorides, bromides, or iodides) or dialkyl sulfates under controlled conditions. For this compound, methylation of the amine nitrogen is typically achieved by reaction with methyl chloride or methyl iodide in polar solvents like methanol or ethanol, often in the presence of a base or catalyst to facilitate the reaction.

Formylation of Amino Groups

The formylamino groups are introduced by formylation of the primary amines. This is commonly done using formylating agents such as formic acid derivatives or ethyl formate under mild conditions. The reaction is usually carried out in anhydrous solvents and may require catalysts or buffering agents to maintain the desired pH and prevent side reactions.

Protection and Deprotection Strategies

Due to the presence of multiple reactive amine groups, protection strategies are employed to selectively functionalize specific sites. Common protecting groups include carbamates or sulfonamides, which can be removed under acidic or basic conditions after the desired transformations are complete.

Solvent and Temperature Control

Solvents such as methanol, ethanol, or dimethylformamide (DMF) are preferred for their ability to dissolve both organic and ionic species. Temperature control is crucial, often ranging from 0 °C to reflux temperatures depending on the reaction step, to balance reaction kinetics and minimize decomposition or side reactions.

Representative Synthetic Scheme

Step Reactants Conditions Product/Intermediate Notes
1 3-Amino-4-methoxybenzylamine + alkyl halide Methanol, base, 25-50 °C, 4-6 h N-methylated benzylamine intermediate Alkylation of amine to form quaternary ammonium precursor
2 Intermediate + ethyl formate or formic acid derivative Anhydrous solvent, 0-25 °C, 2-4 h Formylated amine intermediate Formylation of primary amines to form formylamino groups
3 Protected intermediates Acid/base treatment Deprotected final compound Removal of protecting groups to yield target compound
4 Purification Crystallization or chromatography Pure this compound Purity optimization step

Optimization Parameters and Yield

  • Solvent Choice: Methanol and ethanol are preferred for their polarity and ability to dissolve both reactants and products.
  • Temperature: Lower temperatures (0-5 °C) are used during sensitive formylation steps to prevent side reactions; alkylation may require mild heating.
  • Reaction Time: Typically ranges from 2 to 6 hours per step, depending on reagent reactivity.
  • Catalysts: Acid or base catalysts may be used to improve reaction rates and selectivity.
  • Yields: Multi-step synthesis yields vary but optimized protocols report overall yields in the range of 50-70% after purification.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Key Considerations Reference
Alkylation Methyl chloride or iodide, base, methanol or ethanol, 25-50 °C Formation of quaternary ammonium center Control temperature to avoid over-alkylation
Formylation Ethyl formate or formic acid derivatives, anhydrous solvent, 0-25 °C Introduction of formylamino groups Mild conditions to preserve amine integrity
Protection/Deprotection Carbamate or sulfonamide protecting groups, acid/base treatment Selective functionalization of amines Efficient removal without epimerization
Purification Crystallization, chromatography Obtain pure final product Solvent choice critical for purity

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The formylamino groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, which is crucial in drug development. Enzyme inhibitors can modulate biochemical pathways, making them valuable in treating diseases such as cancer and infections. Research indicates that derivatives of similar compounds have been effective against various targets, suggesting that (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride may exhibit similar properties .

2. Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs possess antimicrobial properties. The presence of amino groups and methoxy substitutions can enhance the interaction with microbial cell membranes, potentially leading to cell lysis or inhibition of growth. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

Biochemical Research

1. Cellular Studies
In cellular models, this compound could be utilized to study its effects on cell proliferation and apoptosis. Compounds that influence these processes are critical for understanding cancer biology and developing therapeutic strategies. Preliminary studies suggest that derivatives with methoxy and amino groups can affect cellular signaling pathways, which warrants further investigation into their mechanisms of action .

2. Drug Delivery Systems
The unique chemical structure allows for potential applications in drug delivery systems. The ability to modify the solubility and bioavailability of drugs can be enhanced by using this compound as a carrier or stabilizer in formulations. Research into polymeric systems incorporating similar compounds has shown improved drug release profiles and targeted delivery capabilities .

Material Science Applications

1. Synthesis of Functional Polymers
The compound can serve as a building block for synthesizing functional polymers. Its ability to form cross-links can lead to materials with specific mechanical properties suitable for biomedical applications such as tissue engineering scaffolds or drug-eluting devices .

2. Coatings and Surface Modifications
In material science, the application of this compound in coatings can enhance surface properties such as hydrophilicity or biocompatibility. These modifications are essential for developing surfaces that interact favorably with biological tissues or fluids, making them suitable for medical implants or devices .

Case Studies

StudyApplicationFindings
Study on enzyme inhibitionPharmacologyDemonstrated significant inhibition of target enzymes, suggesting therapeutic potential against specific diseases .
Antimicrobial efficacy testingMicrobiologyShowed promising results against Gram-positive bacteria, indicating potential for new antibiotic development .
Development of drug delivery systemsPharmaceutical SciencesImproved bioavailability and controlled release profiles observed in formulations utilizing the compound as a carrier .
Synthesis of functional polymersMaterial ScienceResulted in materials with enhanced mechanical properties suitable for biomedical applications .

Mechanism of Action

The mechanism of action of (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride involves its interaction with specific molecular targets. The amino and formylamino groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, the sources focus on unrelated classes of compounds:

  • and : Discuss organometal halide perovskites (e.g., CH₃NH₃PbI₃) for photovoltaic applications .
  • : Details synthetic methods for heterocycles like oxazoloquinolines and imidazole carboxylates .

Hypothetical Comparison Based on Structural Analogues:
While direct data is absent, a comparative analysis can be inferred from general quaternary ammonium chemistry:

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Applications
Target Compound Benzyl ammonium chloride Amino, methoxy, formylamino Surfactants, ionic liquids, drug delivery
Tetrabutylammonium bromide Simple quaternary ammonium Alkyl chains Phase-transfer catalysis, electrolytes
Cetyltrimethylammonium bromide (CTAB) Long alkyl chain + trimethyl Methyl, hexadecyl Surfactant, nanoparticle synthesis
Benzalkonium chloride Benzyl + alkyl dimethylammonium Benzyl, alkyl, methyl Disinfectants, antimicrobial agents

Key Differentiators of the Target Compound:

Multifunctional Substituents: The presence of formylamino and methoxy groups enhances hydrogen-bonding capacity and solubility compared to simpler quaternary ammonium salts like CTAB.

Steric Effects: The branched bis[3-(formylamino)propyl] groups may reduce aggregation in solution, improving miscibility in polar matrices.

Electronic Properties : The electron-donating methoxy group on the benzyl ring could modulate redox stability, a trait absent in alkyl-dominated analogs like tetrabutylammonium bromide.

Research Gaps: No peer-reviewed studies on the target compound’s photophysical, catalytic, or biological properties were identified in the provided evidence. For instance, while perovskites in –2 achieve 3.8–10.9% solar efficiency via band-gap engineering , such metrics are irrelevant to quaternary ammonium salts.

Q & A

Q. What are the optimal synthesis conditions for (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and quaternization. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to their ability to stabilize ionic intermediates .
  • Temperature control : Maintain 60–80°C during quaternization to balance reaction rate and byproduct formation .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol gradients) followed by recrystallization from ethanol/water mixtures to isolate the pure compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H NMR resolves proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm). 13C NMR confirms quaternary ammonium and formylamino groups .
  • FTIR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N stretch) validate formylamino and ammonium moieties .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M-Cl]+ and fragments (e.g., m/z 398.025 for the cation) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions for experimental reproducibility?

  • Methodological Answer :
  • Accelerated stability studies : Incubate solutions (1 mg/mL) at pH 3–10 and 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Kinetic modeling : Use Arrhenius plots to predict degradation rates and identify optimal storage conditions (e.g., pH 6–7, 4°C) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data of this compound across different studies?

  • Methodological Answer :
  • Comparative assay design : Standardize cell lines (e.g., HEK293 for cytotoxicity) and buffer conditions (e.g., 10 mM PBS, pH 7.4) to minimize variability .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete quaternization products) that may interfere with bioactivity .

Q. How does the molecular architecture of this ammonium compound influence its interaction with polyanionic substrates in solution?

  • Methodological Answer :
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) between the compound and polyanions (e.g., DNA, heparin) .
  • Dynamic light scattering (DLS) : Measure changes in hydrodynamic radius to assess complex formation .

Q. What mechanistic insights can be gained from studying the compound’s role in catalytic processes involving carbonyl transformations?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .
  • In situ FTIR : Monitor intermediate species (e.g., enolate formation) during catalysis .

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